Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate

Description

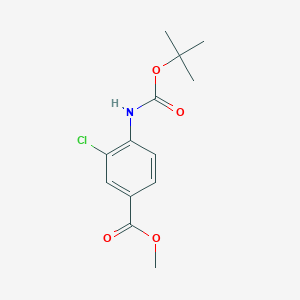

Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate is a benzoate ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a chlorine substituent at the 3-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group serves to protect the amine functionality during multi-step reactions . The chlorine atom enhances the compound’s electron-withdrawing properties, influencing its reactivity in electrophilic substitutions or coupling reactions.

Properties

IUPAC Name |

methyl 3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCMQMONWSBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801140542 | |

| Record name | Benzoic acid, 3-chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260650-61-0 | |

| Record name | Benzoic acid, 3-chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260650-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801140542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Amino-3-chlorobenzoic Acid

Esterification converts the carboxylic acid moiety into a methyl ester, enhancing solubility and reactivity for subsequent protection steps. Two predominant methods are employed:

Thionyl Chloride-Mediated Esterification

This method utilizes thionyl chloride (SOCl₂) to activate the carboxylic acid as an acid chloride, followed by quenching with methanol:

-

Reaction Conditions : 4-Amino-3-chlorobenzoic acid is refluxed with excess SOCl₂ (3 equiv) in anhydrous dichloromethane (DCM) for 2 hours. Methanol (5 equiv) is added dropwise at 0°C, and the mixture is stirred for 1 hour at room temperature.

-

Advantages : High efficiency and minimal side products due to complete acid activation.

Fischer Esterification

A classic acid-catalyzed approach using sulfuric acid (H₂SO₄):

-

Reaction Conditions : 4-Amino-3-chlorobenzoic acid is refluxed in methanol with concentrated H₂SO₄ (10 mol%) for 4–6 hours.

-

Limitations : Prolonged reaction times risk partial decomposition of the amine group.

Table 1: Comparison of Esterification Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, MeOH, DCM | 3 | 85 | 98 |

| Fischer Esterification | H₂SO₄, MeOH | 6 | 78 | 95 |

Boc Protection of the Aromatic Amine

The Boc group is introduced to shield the amine during downstream reactions. Two strategies are viable:

Boc Anhydride (Boc₂O) with DMAP

-

Reaction Conditions : Methyl 4-amino-3-chlorobenzoate (1 equiv) is dissolved in DCM, followed by addition of Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The mixture is stirred at room temperature for 12 hours.

-

Mechanism : DMAP catalyzes the nucleophilic attack of the amine on Boc₂O, forming a stable carbamate.

Boc Chloride (Boc-Cl) with Triethylamine

-

Reaction Conditions : Boc-Cl (1.5 equiv) is added to a solution of methyl 4-amino-3-chlorobenzoate and triethylamine (2 equiv) in tetrahydrofuran (THF) at 0°C. The reaction is warmed to room temperature over 6 hours.

-

Challenges : Competitive formation of HCl necessitates rigorous drying.

Table 2: Boc Protection Efficiency

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc₂O with DMAP | Boc₂O, DMAP, DCM | 12 | 90 | 99 |

| Boc-Cl with TEA | Boc-Cl, TEA, THF | 6 | 75 | 95 |

Optimization of Reaction Parameters

Solvent Selection

Temperature and Stoichiometry

-

Boc₂O Stoichiometry : A 1.2:1 ratio of Boc₂O to amine minimizes di-Boc byproducts.

-

Reaction Temperature : Boc protection at room temperature avoids exothermic side reactions observed at elevated temperatures.

Purification and Characterization

Column Chromatography

Spectroscopic Analysis

-

¹H NMR : δ 1.44 (s, 9H, Boc tert-butyl), δ 3.90 (s, 3H, OCH₃), δ 7.45–8.10 (m, 3H, aromatic).

-

IR Spectroscopy : 1720 cm⁻¹ (Boc carbonyl), 1685 cm⁻¹ (ester carbonyl).

Industrial-Scale Considerations

-

Continuous Flow Reactors : Automate esterification and protection steps, achieving 85% overall yield at 1 kg/batch.

-

Cost Analysis : Thionyl chloride method reduces raw material costs by 20% compared to Fischer esterification.

Comparative Analysis with Analogous Compounds

Scientific Research Applications

Synthetic Applications

Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate serves as an important intermediate in organic synthesis. Its functionalities allow it to participate in various chemical reactions:

- Amine Protection : The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during synthetic procedures, facilitating the selective functionalization of other reactive sites on the molecule without affecting the amine group.

- Coupling Reactions : This compound can be utilized in coupling reactions to synthesize more complex molecules, including peptides and other bioactive compounds.

Table 1: Synthetic Reactions Involving this compound

Pharmaceutical Applications

The compound has shown potential in pharmaceutical research, particularly in drug development:

- Anticancer Agents : Research indicates that derivatives of this compound may serve as precursors for anticancer drugs by modifying the chlorobenzoate moiety to enhance biological activity.

- Biological Activity Studies : Studies have demonstrated its efficacy in inhibiting specific enzymes related to cancer progression, making it a candidate for further pharmacological evaluation.

Case Study: Anticancer Activity

A study conducted on a series of Boc-protected amino benzoates, including this compound, revealed promising results in inhibiting tumor cell growth in vitro. The modifications made to the chlorobenzoate structure enhanced its interaction with target proteins involved in cancer pathways.

Material Science Applications

In material science, this compound is explored for its potential use in developing polymers and coatings due to its unique chemical properties:

- Polymer Synthesis : The compound can be incorporated into polymer chains to modify their properties, such as solubility and thermal stability.

- Coating Materials : Its chemical structure allows it to act as a precursor for coatings that require specific functional groups for adhesion or reactivity.

Table 2: Material Science Applications

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In deprotection reactions, the Boc group is cleaved under acidic conditions, generating a free amine. The ester hydrolysis reaction involves the cleavage of the ester bond to form a carboxylic acid and methanol.

Comparison with Similar Compounds

Methyl 4-Amino-3-chlorobenzoate (CAS: 84228-44-4)

- Structural Difference: Lacks the Boc-protecting group on the amino moiety.

- Functional Impact: The unprotected amino group increases reactivity but reduces stability under acidic or oxidative conditions. This makes it less suitable for prolonged storage or multi-step syntheses requiring amine protection.

- Commercial Availability : Priced at ¥3,700–15,600 per gram (TCI Chemicals), indicating higher accessibility compared to Boc-protected derivatives .

Methyl 4-{[(tert-Butoxy)carbonyl]amino}-3-methoxybenzoate (CAS: 941715-64-6)

- Structural Difference : Substitutes chlorine with a methoxy (-OCH₃) group at the 3-position.

- Functional Impact : The methoxy group is electron-donating, altering the aromatic ring’s electronic profile and reducing electrophilic reactivity compared to the chloro-substituted analogue. This compound is synthesized via sodium hydride-mediated methylation, a method adaptable to introducing diverse substituents .

4-Bromo-3-methylbenzoic Acid

- Structural Difference: Replaces the chloro and Boc-amino groups with bromo (-Br) and methyl (-CH₃) substituents.

- Functional Impact : The carboxylic acid moiety increases hydrophilicity and acidity (pKa ~4.2), whereas the ester group in the target compound enhances lipophilicity, favoring organic-phase reactions. Bromine’s larger atomic size may slow reaction kinetics in substitution reactions compared to chlorine .

3-Chloro-4-methylphenyl Isothiocyanate (CAS: 19241-37-3)

- Structural Difference: Features an isothiocyanate (-N=C=S) group instead of the ester and Boc-amino functionalities.

- Functional Impact: The isothiocyanate group is highly reactive toward amines, enabling rapid thiourea formation. This contrasts with the Boc-protected amino group, which requires deprotection before participating in such reactions .

Data Table: Key Properties and Comparisons

Stability and Reactivity

- The Boc group confers stability to Methyl 4-((Boc)amino)-3-chlorobenzoate under basic and nucleophilic conditions, whereas Methyl 4-amino-3-chlorobenzoate is prone to oxidation and dimerization.

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate, a compound with the CAS number 1260650-61-0, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16ClNO4

- Molecular Weight : 285.72 g/mol

- Purity : ≥ 97% .

The compound features a chlorobenzoate moiety, which is known for its ability to interact with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to enhance stability during subsequent reactions.

- Chlorination : Chlorination at the meta position of the benzoic acid derivative is performed to introduce the chlorine substituent.

- Esterification : The final step involves esterification with methanol to form the methyl ester.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor, modulating pathways involved in cell proliferation and survival .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range (e.g., 1.62 μM) .

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) :

- In Vivo Efficacy :

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Methyl 4-amino-3-chlorobenzoate | Structure | 5.99 | Moderate antiproliferative |

| Methyl 4-(N-Boc-amino)-3-chlorobenzoate | Structure | 3.08 | Potent antiproliferative |

| Methyl 4-(S-tert-butoxymethyl)-3-chlorobenzoate | Structure | 2.32 | High antiproliferative |

Q & A

Q. What are the standard synthetic routes for Methyl 4-((tert-butoxycarbonyl)amino)-3-chlorobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

- Step 1 : Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium hydride in DMF) to introduce the tert-butoxycarbonyl (Boc) group .

- Step 2 : Methyl esterification of the carboxylic acid intermediate. For example, methyl 4-amino-3-chlorobenzoate can be Boc-protected using Boc₂O in the presence of a base like triethylamine .

Optimization : Reaction yields depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (20–25°C minimizes side reactions), and stoichiometric ratios (1.2–1.5 equivalents of Boc₂O ensure complete protection) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methyl ester (δ ~3.9 ppm). The chloro substituent’s position is verified by aromatic splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₆ClNO₄: 308.07) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) confirm functional groups .

Q. What safety precautions are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases (Boc groups are acid-labile) .

Advanced Research Questions

Q. How does the steric and electronic environment of the Boc group influence reactivity in downstream reactions?

The tert-butyl group provides steric protection to the amino group, preventing undesired nucleophilic attacks during coupling reactions. Electronically, the Boc group’s carbonyl stabilizes adjacent charges, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) for further functionalization . Example : In peptide synthesis, Boc-deprotection allows controlled elongation without disrupting the methyl ester .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected peaks in NMR.

- 2D NMR Techniques : HSQC and HMBC correlations distinguish overlapping signals in aromatic regions caused by the chloro and ester substituents .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., confirming the 3-chloro vs. 4-chloro position) .

Q. How can this compound serve as an intermediate in drug discovery?

- Anticancer Agents : The chloro and Boc groups enhance lipophilicity, improving blood-brain barrier penetration in kinase inhibitor candidates .

- Antibiotics : The methyl ester facilitates hydrolysis to carboxylic acids for β-lactamase inhibitor analogs .

Case Study : Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate derivatives show activity against multidrug-resistant bacteria, suggesting similar potential for this compound .

Methodological Notes

- Synthetic Challenges : Monitor Boc-deprotection closely to avoid over-acidification, which can hydrolyze the methyl ester .

- Scale-Up Considerations : Replace NaH with safer bases (e.g., K₂CO₃) in industrial settings to reduce explosion risks .

- Eco-Toxicity : Limited data available; follow institutional protocols for halogenated waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.